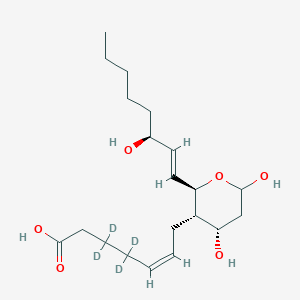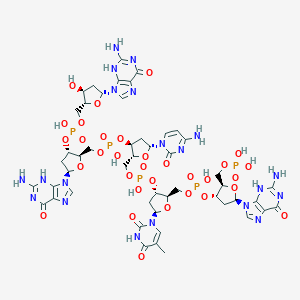
SM30 Protein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SM30 protein is a type of protein that has been identified in various marine organisms. It is a highly conserved protein that is involved in multiple biological processes, including embryonic development, tissue regeneration, and immune response. In recent years, SM30 protein has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and environmental science.
Mecanismo De Acción
The exact mechanism of action of SM30 protein is not fully understood. However, it has been shown to interact with various cellular components, including DNA, RNA, and proteins. SM30 protein has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are involved in multiple biological processes, including cell proliferation, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
SM30 protein has been shown to have various biochemical and physiological effects. In vitro studies have shown that SM30 protein can induce cell proliferation and differentiation in various cell types, including stem cells and cancer cells. SM30 protein has also been shown to have anti-inflammatory and immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In vivo studies have shown that SM30 protein can promote tissue regeneration and wound healing in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of SM30 protein in lab experiments has several advantages. It is a highly conserved protein that is easily synthesized using recombinant DNA technology. SM30 protein is also stable and can be stored for long periods without losing its biological activity. However, the use of SM30 protein in lab experiments also has some limitations. The exact mechanism of action of SM30 protein is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
For the study of SM30 protein include the identification of its specific mechanism of action, the development of novel therapeutic agents, and the use of SM30 protein as a biomarker for the identification of different marine species.
Métodos De Síntesis
The synthesis of SM30 protein can be achieved through various methods, including recombinant DNA technology, protein expression in bacterial or mammalian cells, and chemical synthesis. Recombinant DNA technology is the most commonly used method for the synthesis of SM30 protein. It involves the insertion of the SM30 gene into a plasmid vector, which is then used to transform bacterial cells. The transformed cells are then grown in a culture medium, and the protein is purified from the culture supernatant.
Aplicaciones Científicas De Investigación
SM30 protein has been extensively studied in various scientific fields, including developmental biology, immunology, and biotechnology. In developmental biology, SM30 protein has been shown to play a crucial role in embryonic development, including cell differentiation, cell proliferation, and morphogenesis. In immunology, SM30 protein has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In biotechnology, SM30 protein has been used as a molecular marker for the identification of different marine species.
Propiedades
Número CAS |
144350-05-0 |
|---|---|
Nombre del producto |
SM30 Protein |
Fórmula molecular |
C49H63N20O32P5 |
Peso molecular |
1599 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
Clave InChI |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
Sinónimos |
SM30 protein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



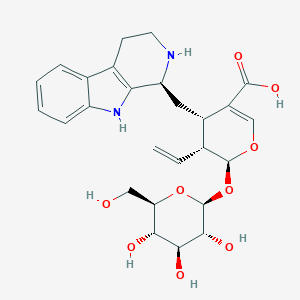
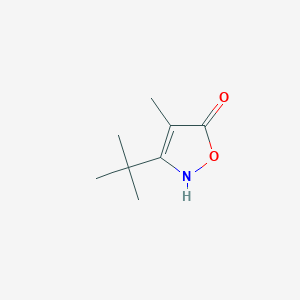
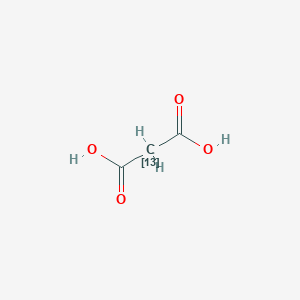
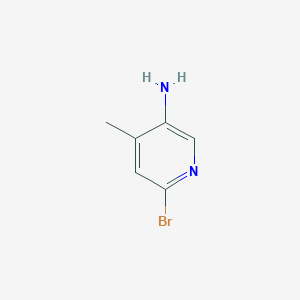
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
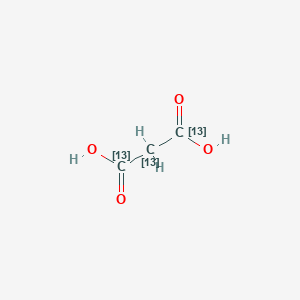
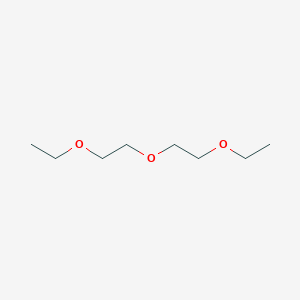
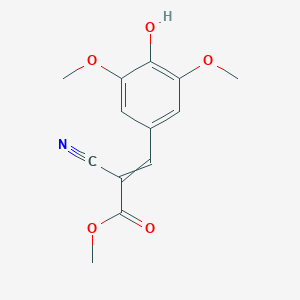
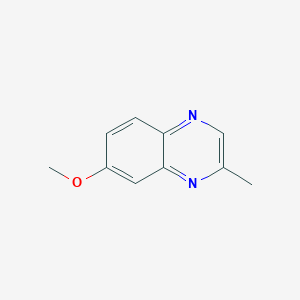
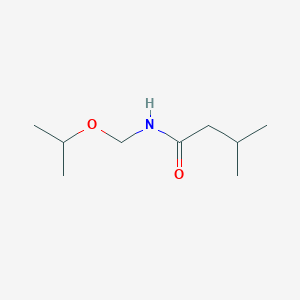
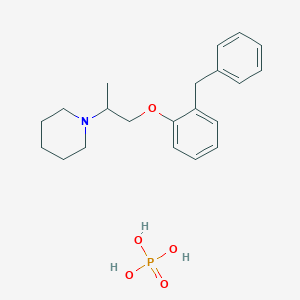
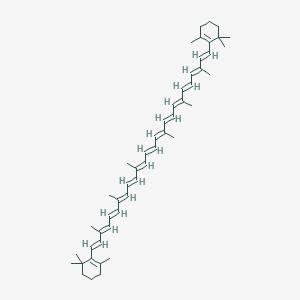
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
